molecular formula C23H28N2O4 B250440 N-(tert-butyl)-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide

N-(tert-butyl)-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide

カタログ番号 B250440
分子量: 396.5 g/mol
InChIキー: SGRODDPNECYVEE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(tert-butyl)-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide, also known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme involved in the B-cell receptor signaling pathway, which is critical for the survival and proliferation of B-cells. TAK-659 has been developed as a potential therapeutic agent for the treatment of B-cell malignancies, autoimmune diseases, and inflammatory disorders.

作用機序

N-(tert-butyl)-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide exerts its pharmacological effects by selectively inhibiting BTK, a key enzyme involved in the B-cell receptor signaling pathway. BTK plays a critical role in B-cell activation, differentiation, and survival by phosphorylating downstream targets, such as PLCγ2, BTK, and AKT. By inhibiting BTK, N-(tert-butyl)-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide blocks the activation of the B-cell receptor signaling pathway, leading to the inhibition of B-cell proliferation, survival, and migration. N-(tert-butyl)-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide has also been shown to inhibit the activation of macrophages and dendritic cells, which are involved in the pathogenesis of autoimmune and inflammatory disorders.
Biochemical and Physiological Effects
N-(tert-butyl)-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide has been shown to have several biochemical and physiological effects in preclinical studies. In vitro studies have demonstrated that N-(tert-butyl)-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide inhibits BTK activity in a dose-dependent manner, with an IC50 value of 0.85 nM. N-(tert-butyl)-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide also inhibits the phosphorylation of downstream targets, such as PLCγ2, BTK, and AKT, in B-cells and macrophages. In vivo studies have shown that N-(tert-butyl)-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide reduces the tumor growth of B-cell malignancies in mouse models, with no significant toxicity or adverse effects. N-(tert-butyl)-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide has also been shown to reduce the symptoms of autoimmune and inflammatory diseases in animal models, by inhibiting B-cell activation and migration.

実験室実験の利点と制限

N-(tert-butyl)-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide has several advantages and limitations for lab experiments. One of the main advantages is its high selectivity and potency for BTK inhibition, which allows for the specific targeting of B-cells and macrophages. N-(tert-butyl)-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide also has good pharmacokinetic properties, with high oral bioavailability and a long half-life, which makes it suitable for oral administration in preclinical and clinical studies. However, N-(tert-butyl)-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide has some limitations, such as its low solubility and stability, which may affect its bioavailability and reproducibility in lab experiments. N-(tert-butyl)-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide also has some off-target effects on other kinases, such as ITK and Tec, which may affect its specificity and selectivity for BTK inhibition.

将来の方向性

N-(tert-butyl)-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide has several potential future directions for research and development. One of the main directions is its clinical development as a therapeutic agent for B-cell malignancies, autoimmune diseases, and inflammatory disorders. N-(tert-butyl)-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide is currently being evaluated in several clinical trials for the treatment of CLL, MCL, and rheumatoid arthritis. Another direction is the optimization of N-(tert-butyl)-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide's pharmacological properties, such as its solubility, stability, and selectivity, to improve its efficacy and safety in preclinical and clinical studies. Moreover, N-(tert-butyl)-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide's mechanism of action and biochemical effects on B-cells and macrophages need to be further elucidated to understand its potential therapeutic applications and limitations.

合成法

The synthesis of N-(tert-butyl)-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide involves several steps, starting with the reaction of 4-hydroxybenzoic acid with tert-butylamine to form N-(tert-butyl)-4-hydroxybenzamide. This intermediate is then reacted with 4-(tetrahydro-2-furanylmethoxy)benzoyl chloride to form N-(tert-butyl)-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide. The final product is obtained after purification and characterization by various spectroscopic techniques.

科学的研究の応用

N-(tert-butyl)-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide has been extensively studied for its potential therapeutic applications in various diseases. In preclinical studies, N-(tert-butyl)-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide has shown significant anti-tumor activity against B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). N-(tert-butyl)-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide has also been shown to be effective in reducing the symptoms of autoimmune diseases, such as rheumatoid arthritis and lupus, by inhibiting B-cell activation and proliferation. Moreover, N-(tert-butyl)-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide has demonstrated anti-inflammatory effects in animal models of inflammatory disorders, such as asthma and colitis.

特性

分子式

C23H28N2O4

分子量

396.5 g/mol

IUPAC名

N-tert-butyl-2-[[4-(oxolan-2-ylmethoxy)benzoyl]amino]benzamide

InChI

InChI=1S/C23H28N2O4/c1-23(2,3)25-22(27)19-8-4-5-9-20(19)24-21(26)16-10-12-17(13-11-16)29-15-18-7-6-14-28-18/h4-5,8-13,18H,6-7,14-15H2,1-3H3,(H,24,26)(H,25,27)

InChIキー

SGRODDPNECYVEE-UHFFFAOYSA-N

SMILES

CC(C)(C)NC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)OCC3CCCO3

正規SMILES

CC(C)(C)NC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)OCC3CCCO3

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。